Methyl 5-chloro-1H-indole-6-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

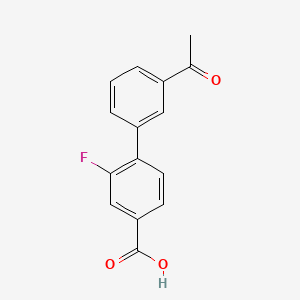

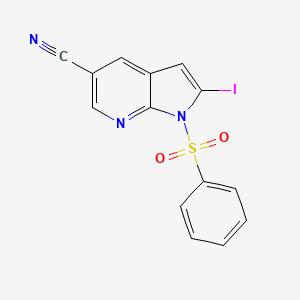

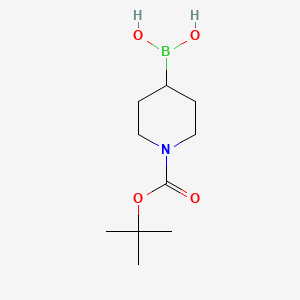

“Methyl 5-chloro-1H-indole-6-carboxylate” is a chemical compound with the CAS Number: 1245643-61-1. It has a molecular weight of 209.63 and its IUPAC name is methyl 5-chloro-1H-indole-6-carboxylate .

Molecular Structure Analysis

The InChI code for “Methyl 5-chloro-1H-indole-6-carboxylate” is 1S/C10H8ClNO2/c1-14-10(13)7-5-9-6(2-3-12-9)4-8(7)11/h2-5,12H,1H3 . This code represents the molecular structure of the compound.Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 5-chloro-1H-indole-6-carboxylate” are not available, indole derivatives are known to be involved in various reactions. For example, they are used as reactants for the preparation of tryptophan dioxygenase inhibitors, potential anticancer immunomodulators, inhibitors of botulinum neurotoxin, ITK inhibitors, antibacterial agents, CB2 cannabinoid receptor ligands, inhibitors of hepatitis C virus NS5B polymerase, and inhibitors with histamine H1-blocking activity .Physical And Chemical Properties Analysis

“Methyl 5-chloro-1H-indole-6-carboxylate” is a solid substance . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved data.Scientific Research Applications

Inhibitors of Protein Kinases

This compound serves as a reactant in the biosynthesis of inhibitors targeting protein kinases. These inhibitors are crucial in regulating cellular processes and have therapeutic potential in treating diseases like cancer .

Metal-Free Friedel-Crafts Alkylation

It is used in metal-free Friedel-Crafts alkylation reactions, which are a class of organic reactions that form carbon-carbon bonds and are important in the synthesis of complex organic compounds .

Preparation of Diphenylsulfonium Ylides

Methyl 5-chloro-1H-indole-6-carboxylate acts as a reactant in the preparation of diphenylsulfonium ylides from Martin’s sulfurane, which are intermediates in organic synthesis and have applications in creating various organic compounds .

Cross Dehydrogenative Coupling Reactions

This compound is involved in cross dehydrogenative coupling (CDC) reactions, which are used to form C-C bonds between two different molecules without the need for pre-functionalized substrates .

Synthesis of Indirubin Derivatives

It is also a reactant in the synthesis of indirubin derivatives. Indirubins are natural products with various biological activities, including anti-tumor properties .

Preparation of Aminoindolylacetates

The compound is utilized in the preparation of aminoindolylacetates, which are important intermediates for the synthesis of pharmaceuticals and agrochemicals .

Inhibitors with Histamine H1-Blocking Activity

Methyl 5-chloro-1H-indole-6-carboxylate is used to create inhibitors that have histamine H1-blocking activity, which can be applied in allergy treatments .

CB2 Cannabinoid Receptor Ligands

Lastly, it serves as an inhibitor for creating CB2 cannabinoid receptor ligands. These ligands have potential therapeutic applications in treating pain and inflammation .

Safety and Hazards

“Methyl 5-chloro-1H-indole-6-carboxylate” is considered hazardous. It has been assigned the GHS07 pictogram and the signal word “Warning”. The hazard statements associated with it are H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction). The precautionary statement is P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

Future Directions

The future directions for “Methyl 5-chloro-1H-indole-6-carboxylate” and other indole derivatives are vast. They have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Their use in the treatment of various disorders and diseases, including cancer, microbial infections, and various types of disorders in the human body, has attracted increasing attention in recent years .

Mechanism of Action

Target of Action

Methyl 5-chloro-1H-indole-6-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives . .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .

Pharmacokinetics

One source suggests that it has high gastrointestinal absorption .

Result of Action

Indole derivatives are known for their diverse biological activities and therapeutic possibilities .

Action Environment

properties

IUPAC Name |

methyl 5-chloro-1H-indole-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c1-14-10(13)7-5-9-6(2-3-12-9)4-8(7)11/h2-5,12H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXHPSEFJDMSMRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C2C=CNC2=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10677823 |

Source

|

| Record name | Methyl 5-chloro-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-chloro-1H-indole-6-carboxylate | |

CAS RN |

1245643-61-1 |

Source

|

| Record name | Methyl 5-chloro-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride](/img/structure/B567837.png)

![Ethyl 5-hydroxy-8-isopentyl-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B567853.png)